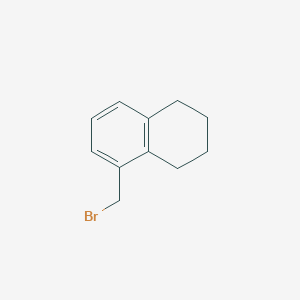

5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

Beschreibung

5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is a brominated derivative of 1,2,3,4-tetrahydronaphthalene (tetralin), featuring a bromomethyl (-CH₂Br) substituent at the 5-position of the tetrahydronaphthalene scaffold. This compound is pivotal in organic synthesis, particularly in medicinal chemistry, where it serves as a versatile intermediate for coupling reactions, alkylation, and the construction of bioactive molecules . Its molecular formula is C₁₀H₁₁Br, with an average molecular mass of 211.102 g/mol and a monoisotopic mass of 210.004412 g/mol .

Eigenschaften

IUPAC Name |

5-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWOGTUHRSSIEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,2,3,4-tetrahydronaphthalene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of methyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of novel materials with specific properties.

Biological Studies: It is employed in the synthesis of biologically active compounds for medicinal chemistry research.

Industrial Applications: The compound is used in the production of specialty chemicals and polymers.

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene involves its reactivity as a brominated hydrocarbon. The bromomethyl group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene and related compounds:

Reactivity and Functionalization

- Halogen Effects : The bromomethyl group confers greater polarizability and leaving-group ability compared to chloromethyl, making it more reactive in cross-coupling reactions (e.g., Buchwald-Hartwig amination) . Chloromethyl derivatives, while less reactive, are cost-effective for large-scale syntheses .

- Steric and Electronic Effects : Substituents like methyl () reduce electrophilicity, limiting utility in alkylation but enhancing stability for solvent applications. In contrast, bromomethyl derivatives are critical for constructing complex architectures, such as XIAP-BIR3 domain inhibitors, where stereochemistry (R/S configurations) significantly impacts binding affinity .

Research Findings and Data

Spectroscopic Data

Thermodynamic and Physical Properties

- Tetralin : Common solvent with a boiling point of ~207°C; logP ~3.5 .

Biologische Aktivität

5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article explores its biological activity, including toxicity, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound features a bromomethyl group attached to a tetrahydronaphthalene framework. Its molecular formula is C_{12}H_{13}Br, with a molecular weight of approximately 225.13 g/mol. The presence of the bromomethyl group enhances its reactivity, making it a valuable precursor for synthesizing more complex biologically active compounds.

Toxicity

The compound exhibits moderate toxicity when ingested and is classified under acute toxicity warnings due to potential skin burns and eye damage. It is important to handle this compound with care in laboratory settings.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can interact with various biological macromolecules, suggesting potential applications in cancer therapy. For instance, compounds derived from similar naphthalene structures have demonstrated antiproliferative effects against several human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the reactive bromomethyl group. This property allows it to form diverse chemical libraries for biological testing and drug discovery.

Interaction with Biological Targets

The compound can bind to specific enzymes or receptors within cells, potentially inhibiting their activity or modulating signal transduction pathways. This interaction is facilitated by the compound's structural features which enable stable complex formation with its targets.

Comparative Analysis with Related Compounds

To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-1,2,3,4-tetrahydronaphthalene | Bromine at position 5 without methyl group | Simpler structure; used as a reference compound |

| 1-Bromomethyl-1,2-dihydronaphthalene | Bromine at position 1; less saturated | Different saturation level affects reactivity |

| 6-Bromomethyl-1,2-dihydronaphthalene | Bromine at position 6; different substitution | Exhibits distinct biological activity |

These comparisons illustrate how variations in substitution patterns influence the chemical behavior and biological activity of these compounds.

Case Studies

Case Study: Antiproliferative Evaluation

In a study evaluating various naphthalene derivatives for their anticancer activity using MTT assays against human cancer cell lines (T-24 bladder cancer cells and MCF-7 breast cancer cells), several compounds exhibited significant antiproliferative effects. Notably, some derivatives showed IC50 values lower than that of the positive control drug 5-fluorouracil (5-FU), indicating promising therapeutic potential for further development .

Q & A

Q. What synthetic routes are recommended for preparing 5-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene with high regioselectivity?

- Methodological Answer : A common approach involves bromination of the methyl group in 5-methyltetralin using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a halogenated solvent (CCl₄ or CBrCl₃). Alternatively, Friedel-Crafts alkylation of tetralin with bromomethyl precursors (e.g., bromomethyl ethers) in the presence of Lewis acids like AlCl₃ can be employed. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from regioisomers .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for volatile impurity detection and nuclear magnetic resonance (NMR, ¹H/¹³C) to confirm regiochemistry. Cross-reference spectral data with computational predictions (DFT for NMR chemical shifts) and databases like NIST Chemistry WebBook for tetralin derivatives . High-performance liquid chromatography (HPLC) with UV detection at 254 nm can quantify residual solvents .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal toxicity. Monitor airborne concentrations with gas detectors calibrated for brominated hydrocarbons. Store in amber glass under inert gas (N₂/Ar) to prevent light- or moisture-induced decomposition. Dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How can thermal instability of this compound during high-temperature reactions be mitigated?

- Methodological Answer : Introduce hydrogen-donor solvents (e.g., tetralin or 1,2,3,4-tetrahydroquinoline) to stabilize the compound via radical scavenging. Optimize reaction temperatures using differential scanning calorimetry (DSC) to identify decomposition thresholds. Alternatively, employ flow chemistry systems to minimize residence time at elevated temperatures .

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodological Answer : The bromomethyl group acts as an electrophilic site in Suzuki-Miyaura couplings. Density functional theory (DFT) studies reveal that the electron-withdrawing effect of the tetrahydronaphthalene ring enhances oxidative addition to Pd(0) catalysts. Experimental validation via kinetic isotope effects (KIEs) and Hammett plots can quantify substituent effects on reaction rates .

Q. How can computational modeling optimize solvent systems for catalytic transformations of this compound?

- Methodological Answer : Use COSMO-RS simulations to predict solvent polarity and solubility parameters. Validate with empirical Kamlet-Taft solvent scales. For example, tetrahydrofuran (THF) or dichloromethane (DCM) may enhance reaction yields by stabilizing transition states in SN2 displacements .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the electrophilicity of the bromomethyl group in this compound?

- Methodological Answer : Discrepancies arise from solvent-dependent reactivity. Polar aprotic solvents (e.g., DMF) enhance electrophilicity by stabilizing cationic intermediates, while non-polar solvents (e.g., toluene) favor radical pathways. Replicate experiments under controlled solvent conditions and characterize intermediates via electron paramagnetic resonance (EPR) to resolve contradictions .

Analytical Challenges

Q. What advanced techniques are required to detect decomposition products of this compound?

- Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to identify brominated byproducts (e.g., dibenzofurans). Solid-phase microextraction (SPME) coupled with GC-MS improves sensitivity for volatile degradants. Compare fragmentation patterns with spectral libraries for halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.